molecular formula C15H10FN3O3 B2511278 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one CAS No. 728886-80-4

3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one

Cat. No.: B2511278
CAS No.: 728886-80-4
M. Wt: 299.261
InChI Key: VJPAZQLFAQTAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorobenzyl)-7-nitroquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorobenzyl group at the 3-position and a nitro group at the 7-position of the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one typically involves the following steps:

    Fluorobenzylation: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and a suitable base like sodium hydride.

Major Products

    Reduction: 3-(2-aminobenzyl)-7-nitroquinazolin-4(3H)-one.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorobenzyl)-7-nitroquinazolin-4(3H)-one
  • 3-(2-bromobenzyl)-7-nitroquinazolin-4(3H)-one
  • 3-(2-methylbenzyl)-7-nitroquinazolin-4(3H)-one

Uniqueness

3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-nitroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3/c16-13-4-2-1-3-10(13)8-18-9-17-14-7-11(19(21)22)5-6-12(14)15(18)20/h1-7,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPAZQLFAQTAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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